Home > Products > Screening Compounds P27521 > 2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide
2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide - 1334374-87-6

2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide

Catalog Number: EVT-3069176
CAS Number: 1334374-87-6
Molecular Formula: C23H29N3O3
Molecular Weight: 395.503
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide is a synthetic compound that acts as a potent and selective antagonist of the CC chemokine receptor 3 (CCR3) []. Chemokine receptors, such as CCR3, play crucial roles in the immune system by mediating the migration and activation of immune cells. Antagonists of these receptors can modulate immune responses and have been investigated for their potential in treating various inflammatory and autoimmune diseases.

Mechanism of Action

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide acts as a selective antagonist for the CCR3 receptor []. This implies that it binds to the receptor and blocks the binding of its natural ligands, such as CCL11/eotaxin, CCL24/eotaxin-2, and CCL26/eotaxin-3. By doing so, it inhibits the activation of the CCR3 receptor and downstream signaling pathways involved in the chemotaxis, activation, and degranulation of eosinophils and other CCR3-expressing cells [].

Applications

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide (YM-355179) is a novel, selective, and orally available CCR3 antagonist []. Its primary application lies in the potential treatment of eosinophil-related allergic inflammatory diseases [], such as:

  • Asthma: YM-355179 has demonstrated efficacy in inhibiting eosinophil infiltration into the airways of cynomolgus monkeys after segmental bronchoprovocation with CCL11 []. This suggests potential for controlling airway inflammation in asthma.
  • Rhinitis: Although not specifically mentioned, the paper implies potential for YM-355179 in treating allergic rhinitis based on its CCR3 antagonism and efficacy in an animal model of asthma [].

2‐(4‐(4‐(Benzyloxy)‐3‐methoxybenzyl)piperazin‐1‐yl)‐N‐(1‐methyl‐4,5‐dihydro[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (PHR0007)

Compound Description: PHR0007 is a novel compound investigated for its positive inotropic effects, meaning its ability to increase the force of heart muscle contractions. In a study using isolated rabbit atria, PHR0007 demonstrated a significant increase in atrial pulse pressure and stroke volume compared to baseline levels []. The study revealed that PHR0007 achieves this effect by modulating the PDE-cAMP-PKA signaling pathway. Specifically, pre-treatment with protein kinase inhibitors staurosporine (non-specific) and H-89 (cAMP-dependent protein kinase A inhibitor) completely blocked the positive inotropic effects of PHR0007 []. These findings highlight PHR0007's potential as a therapeutic agent for heart failure.

2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6e)

Compound Description: Compound 6e is a synthetically derived molecule exhibiting potent positive inotropic activity []. It demonstrated significant efficacy in increasing left atrium stroke volume in isolated rabbit heart preparations []. With an increased stroke volume of 6.79 ± 0.18% at a concentration of 1×10–5 M, compound 6e outperformed the standard drug Milrinone (1.67 ± 0.64% increase) in the in-vitro study []. This research highlights compound 6e as a promising lead compound for developing new positive inotropic agents, potentially offering therapeutic advantages over existing treatments.

N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179)

Compound Description: YM-355179 is a novel, selective, and orally available antagonist for the CC chemokine receptor 3 (CCR3) []. YM-355179 effectively inhibits the binding of CCL11 and CCL5 to CCR3-expressing cells with IC50 values of 7.6 and 24 nM, respectively, demonstrating its selectivity towards CCR3 []. Furthermore, YM-355179 effectively inhibits CCL11-induced intracellular Ca2+ influx, chemotaxis, and eosinophil degranulation []. Notably, oral administration of YM-355179 (1 mg/kg) successfully inhibited CCL11-induced shape change of whole blood eosinophils in cynomolgus monkeys, suggesting its potential as an orally active therapeutic agent for eosinophil-related allergic inflammatory diseases like asthma and rhinitis [].

(R)-N-(2-(6-chloro-5-methyl-1'-nitroso-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)propan-2-yl)acetamide (VII)

Compound Description: Compound VII is a drug-like N-nitrosamine synthesized and successfully quantified at a 15 ppb level in a complex formulation matrix using a novel coulometric mass spectrometry (CMS) method []. This method, requiring no standards, offers a simple and powerful approach for the absolute quantitation of N-nitrosamines, including drug impurities or metabolites []. The ability to quantify such compounds is crucial due to the carcinogenic nature of N-nitrosamines, highlighted by their recent discovery in sartan drugs, which led to numerous drug recalls [].

Properties

CAS Number

1334374-87-6

Product Name

2-{4-[(benzyloxy)methyl]piperidin-1-yl}-N-(3-acetamidophenyl)acetamide

IUPAC Name

N-(3-acetamidophenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.503

InChI

InChI=1S/C23H29N3O3/c1-18(27)24-21-8-5-9-22(14-21)25-23(28)15-26-12-10-20(11-13-26)17-29-16-19-6-3-2-4-7-19/h2-9,14,20H,10-13,15-17H2,1H3,(H,24,27)(H,25,28)

InChI Key

SXZNYNXTNSMKPG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.